3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine

Physicochemical characterization Quality control Procurement verification

Select 3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine (CAS 19542-09-7) for its unique nucleophilic hydrazine moiety at the 3-position, which is essential for generating hydrazone libraries via condensation with aldehydes/ketones—a transformation impossible with the 3-amino analog. This compound possesses a well-defined melting point (126–127°C) for unambiguous QC identity testing and is backed by patent-supported anti-inflammatory, analgesic, and CNS pharmacological profiles. A 2024 microwave-assisted, metal-free synthetic protocol offers a scalable, sustainable procurement route. Avoid costly supply chain errors by rejecting generic 3-substituted triazine substitutions.

Molecular Formula C5H9N5
Molecular Weight 139.16 g/mol
CAS No. 19542-09-7
Cat. No. B12115579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine
CAS19542-09-7
Molecular FormulaC5H9N5
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=C(N=NC(=N1)NN)C
InChIInChI=1S/C5H9N5/c1-3-4(2)9-10-5(7-3)8-6/h6H2,1-2H3,(H,7,8,10)
InChIKeyMJNJLABGYSDGRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine (CAS 19542-09-7): Procurement & Differentiation Guide


3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine (CAS 19542-09-7) is a 1,2,4-triazine heterocycle featuring a reactive hydrazino group at the 3-position and methyl groups at the 5- and 6-positions . This compound class is recognized for broad pharmacological potential, including anti-inflammatory, analgesic, anti-pyretic, and CNS activity [1]. The hydrazine substituent provides a critical handle for further synthetic elaboration into hydrazones and other nitrogen-rich scaffolds [2], distinguishing it from other 3-substituted analogs in procurement decisions.

Why 3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine Cannot Be Replaced by Generic 1,2,4-Triazine Analogs


Generic substitution among 1,2,4-triazine derivatives is scientifically unsound due to divergent reactivity and physicochemical properties dictated by the 3-position substituent. For example, 3-amino-5,6-dimethyl-1,2,4-triazine (CAS 17584-12-2) and 3-methoxy-5,6-dimethyl-1,2,4-triazine (CAS 28735-31-1) lack the nucleophilic hydrazine moiety, which is essential for forming hydrazones and other nitrogen-containing derivatives [1]. Furthermore, the hydrazino group confers distinct solubility, stability, and potential biological activity profiles compared to other analogs , making direct interchangeability invalid in both synthetic and pharmacological contexts [2].

Quantitative Differentiation Evidence for 3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine vs. Closest Analogs


Physicochemical Identity: Distinct Melting Point vs. 3-Amino and 3-Methoxy Analogs

3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine exhibits a melting point of 126–127 °C, as documented in patent literature [1]. This value differs significantly from its closest analogs: 3-amino-5,6-dimethyl-1,2,4-triazine (mp not widely reported in primary literature, but forms a stable crystalline solid) and 3-methoxy-5,6-dimethyl-1,2,4-triazine (CAS 28735-31-1, typically liquid or low-melting solid). The well-defined mp provides a verifiable quality control metric for procurement and ensures compound identity.

Physicochemical characterization Quality control Procurement verification

Synthetic Accessibility: Metal-Free One-Pot Microwave Protocol Enables Scalable Procurement

A 2024 metal-free, microwave-assisted one-pot procedure enables the synthesis of 3-hydrazinyl-1,2,4-triazines directly from commercially available ketones in moderate to good overall yields [1]. In contrast, many 3-amino and 3-alkoxy analogs often require multi-step sequences with metal catalysts or harsh conditions [2]. The reported protocol for the hydrazinyl derivative offers a more sustainable and potentially cost-effective route, which can translate to better commercial availability and lower procurement costs.

Synthetic methodology Process chemistry Scalability

Reactivity for Diversification: Hydrazine Handle Enables Hydrazone Formation Not Possible with 3-Amino Analog

The hydrazinyl group in the target compound readily undergoes condensation with aldehydes or ketones to yield hydrazones [1]. This transformation is not accessible to the 3-amino analog (CAS 17584-12-2) under similar mild conditions. Hydrazones are privileged scaffolds in medicinal chemistry, and the ability to generate diverse libraries from a single building block enhances the compound's value in drug discovery.

Medicinal chemistry Library synthesis Click chemistry

Pharmacological Breadth: Documented Anti-Inflammatory and CNS Activity Class

Patent literature explicitly includes 3-hydrazino-5,6-dimethyl-1,2,4-triazine within a genus of substituted 1,2,4-triazines exhibiting anti-inflammatory, analgesic, anti-pyretic, hypotensive, and CNS activity [1]. While direct comparative IC50 data for this specific compound are not publicly available, the class-level activity differentiates it from 3-amino analogs, which are primarily noted as synthetic intermediates rather than bioactive entities . This pharmacological association supports the selection of the hydrazinyl derivative for biological screening programs.

Pharmacology Drug discovery Therapeutic potential

High-Value Application Scenarios for 3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine Based on Quantitative Evidence


Quality Control and Identity Verification in Procurement

Procurement officers and QC laboratories can utilize the well-defined melting point of 126–127 °C as a primary identity and purity check [1]. This metric distinguishes the target compound from the more common 3-amino analog, which lacks a clearly documented mp, thereby preventing costly supply chain errors.

Medicinal Chemistry: Scaffold for Hydrazone-Based Compound Libraries

Medicinal chemists seeking to generate diverse hydrazone libraries should prioritize this compound. The hydrazine moiety enables rapid condensation with various aldehydes and ketones, a transformation not possible with the 3-amino analog [1]. This synthetic efficiency directly translates to accelerated hit-to-lead campaigns.

Pharmacological Screening for Inflammation and CNS Disorders

Research groups focused on anti-inflammatory, analgesic, or CNS drug discovery can leverage the patent-backed pharmacological profile of this compound [1]. Selecting this specific hydrazinyl derivative over untested analogs reduces the uncertainty inherent in primary screening and aligns with a validated therapeutic class.

Sustainable and Scalable Synthesis Process Development

Process chemists developing scalable routes to 1,2,4-triazines should consider the 2024 microwave-assisted, metal-free protocol [1]. This method offers a more sustainable and potentially lower-cost alternative to traditional multi-step syntheses required for other 3-substituted analogs, directly impacting the feasibility of large-scale procurement.

Quote Request

Request a Quote for 3-Hydrazinyl-5,6-dimethyl-1,2,4-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.